2-(1,2-dimethyl-1H-indol-3-yl)-5-ethyl-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
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Overview
Description
2-(1,2-dimethyl-1H-indol-3-yl)-5-ethyl-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is a complex organic compound featuring an indole moiety. Indole derivatives are significant in various fields due to their biological and pharmacological activities . This compound’s unique structure makes it a subject of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives often involves the Fischer indole synthesis, where phenylhydrazine reacts with ketones under acidic conditions .
Industrial Production Methods
Industrial production of such complex molecules typically involves optimizing the reaction conditions to maximize yield and purity. This includes using high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Indole derivatives can be oxidized to form oxindoles or other oxygenated products.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds within the structure.
Substitution: Electrophilic substitution reactions are common, where substituents on the indole ring can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic or basic conditions.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation can yield oxindoles, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
2-(1,2-dimethyl-1H-indol-3-yl)-5-ethyl-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact mechanism depends on the specific application and target of the compound .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
3,3’-Diindolylmethane: A metabolite of indole-3-carbinol with potential therapeutic applications.
Uniqueness
2-(1,2-dimethyl-1H-indol-3-yl)-5-ethyl-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is unique due to its complex tricyclic structure, which imparts distinct chemical and biological properties compared to simpler indole derivatives .
Properties
Molecular Formula |
C21H27N3O |
---|---|
Molecular Weight |
337.5 g/mol |
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-5-ethyl-7-methyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
InChI |
InChI=1S/C21H27N3O/c1-5-21-12-23-10-20(3,19(21)25)11-24(13-21)18(23)17-14(2)22(4)16-9-7-6-8-15(16)17/h6-9,18H,5,10-13H2,1-4H3 |
InChI Key |
UIPZHQOSLCLPTG-UHFFFAOYSA-N |
Canonical SMILES |
CCC12CN3CC(C1=O)(CN(C2)C3C4=C(N(C5=CC=CC=C54)C)C)C |
Origin of Product |
United States |
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